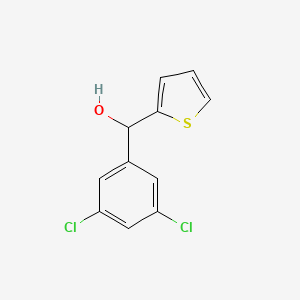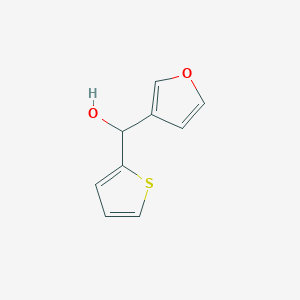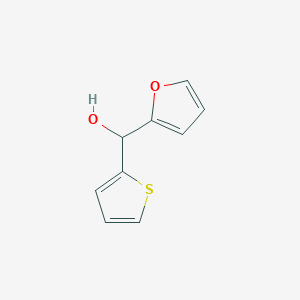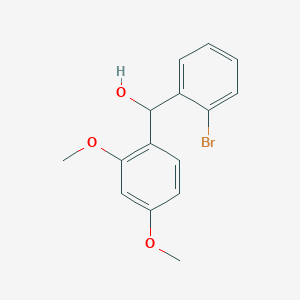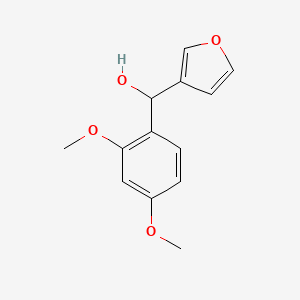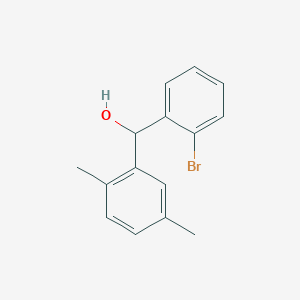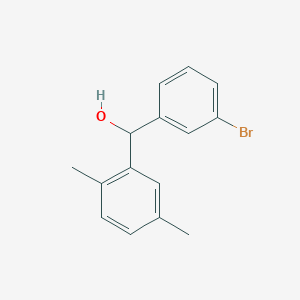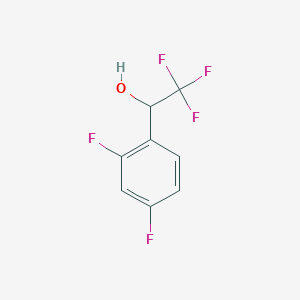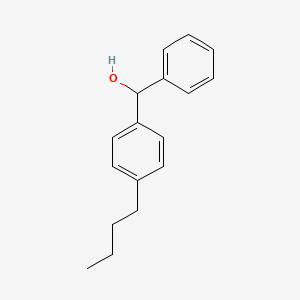
(2-Bromophenyl)(mesityl)methanol
Übersicht
Beschreibung
(2-Bromophenyl)(mesityl)methanol is a useful research compound. Its molecular formula is C16H17BrO and its molecular weight is 305.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Theoretical Studies : A DFT study on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, reveals insights into the molecule's structure and activity relationship. This type of theoretical analysis is crucial for understanding the reactive sites of such molecules (Trivedi, 2017).
Organometallic Reactions : Research on reactions involving germylene derivatives (e.g., dimesitylgermylene) with alcohols and ethers highlights the rapid formation of Lewis acid-base complexes, providing insights into organometallic chemistry and potential applications in catalysis and synthesis (Lollmahomed, Harrington, & Leigh, 2006).
Synthesis of Complexes : The synthesis of new T-shaped hypervalent complexes of tellurium, involving reactions with dimesityl ditelluride and bromine/iodine, demonstrates the compound's role in the formation of novel organometallic complexes (Lang, Manzoni de Oliveira, & Casagrande, 2006).
Methanol in Lipid Dynamics : Methanol, a common solvent in such studies, significantly impacts lipid dynamics, as shown in a study on 1,2-dimyristoyl-sn-glycero-3-phosphocholine, suggesting implications for membrane studies and drug delivery systems (Nguyen et al., 2019).
Medicinal Chemistry : A study exploring the synthesis and oxidant properties of a novel compound related to (2-Bromophenyl)(mesityl)methanol demonstrates its potential in medicinal chemistry, especially in understanding stress and free radical production in biological systems (Karatas, Koca, Kara, & Servi, 2006).
Applications in Power Transformers : Research on methanol as a marker for paper degradation in power transformers indicates its utility in diagnosing and monitoring the health of electrical equipment (Schaut, Autru, & Eeckhoudt, 2011).
Homogeneous Catalysis : A study demonstrates methanol's role as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, showing its applicability in reduction processes in organic chemistry (Smith & Maitlis, 1985).
Synthesis of Fluoreones : A palladium-catalyzed synthesis method of fluoreones using bis(2-bromophenyl)methanols demonstrates the versatility of such compounds in organic synthesis and pharmaceuticals (Gao & Xu, 2018).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDBBKXBWZDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



